Synthetic Yield from DL-Alanine: A Defined, Reproducible 59% Baseline for Process Optimization
In a classic one-step condensation with o-phthalaldehyde under acetic acid catalysis, the target compound is produced from DL-alanine with a reported yield of 59% . This yield represents a specific, experimentally determined benchmark that is distinct from the yields observed with other amino acid inputs. Under identical conditions, glycine affords a 76% yield and DL-phenylalanine an 80% yield of their respective isoindolin-1-one products . The lower yield for the alanine-derived product is attributable to the steric influence of the α-methyl group, which affects the diastereofacially selective protonation of the key isoindolinol intermediate .
| Evidence Dimension | Isolated chemical yield |
|---|---|
| Target Compound Data | 59% |
| Comparator Or Baseline | Glycine-derived product: 76%; DL-Phenylalanine-derived product: 80% |
| Quantified Difference | Target yield is 17 percentage points lower than glycine-derived product and 21 percentage points lower than phenylalanine-derived product |
| Conditions | Reaction of amino acid with o-phthalaldehyde in the presence of acetic acid; J. Chem. Soc., Chem. Commun., 1985 |
Why This Matters
This defined yield serves as a critical benchmark for process chemists to assess reaction efficiency and purity; substituting a different amino acid input will produce a different isoindolinone analog and cannot be expected to replicate the yield or product profile of this specific compound.
